Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate
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Overview
Description
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate is a chemical compound with a molecular formula of C14H20NO4PS. This compound is known for its unique structural features, which include a dioxaphosphinan ring and a phenylcarbamate group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate typically involves the reaction of 5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl ethanedithioate with ethyl phenylcarbamate under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the phenylcarbamate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function . The dioxaphosphinan ring and phenylcarbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)phenylcarbamate can be compared with similar compounds such as:
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound has a similar dioxaphosphinan ring but lacks the phenylcarbamate group, making it less versatile in certain reactions.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a chloro group instead of the sulfido group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the dioxaphosphinan ring and phenylcarbamate group, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C14H20NO4PS |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
ethyl N-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H20NO4PS/c1-4-17-13(16)15(12-8-6-5-7-9-12)20(21)18-10-14(2,3)11-19-20/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
JMBIOFVJDINTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)P2(=S)OCC(CO2)(C)C |
Origin of Product |
United States |
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